Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate
Description
Ethyl 2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with an iodine atom at position 7, a ketone group at position 1, and an ethyl ester moiety at position 2. The ethyl ester group enhances lipophilicity, which may influence bioavailability and metabolic stability compared to carboxylic acid derivatives .
Properties
Molecular Formula |
C11H13IN2O3 |
|---|---|
Molecular Weight |
348.14 g/mol |
IUPAC Name |
ethyl 2-(7-iodo-1-oxo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl)acetate |
InChI |
InChI=1S/C11H13IN2O3/c1-2-17-10(15)4-8-5-13-11(16)9-3-7(12)6-14(8)9/h3,6,8H,2,4-5H2,1H3,(H,13,16) |
InChI Key |
XYWRGIQNXFRWKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CNC(=O)C2=CC(=CN12)I |
Origin of Product |
United States |
Preparation Methods
Construction of the Tetrahydropyrrolo[1,2-a]pyrazine Core
The tetrahydropyrrolo[1,2-a]pyrazine ring system is typically synthesized via cyclization strategies involving amino acid derivatives or related heterocyclic precursors. A common approach is the condensation of appropriate amino acid esters with hydrazine derivatives or related nitrogen sources, followed by cyclization under acidic or thermal conditions.
For example, related tetrahydroindole and pyrrolo heterocycles have been synthesized using Fischer indolization or Kametani’s method, which involves the reaction of anthranilic acid derivatives with cyclic amines under thionyl chloride activation, yielding high purity fused nitrogen heterocycles in good yields (up to 93%).
Introduction of the Ethyl Acetate Side Chain
The ethyl acetate moiety is typically introduced via esterification of the corresponding carboxylic acid or acylation of the heterocyclic nitrogen or carbon atoms. A common method involves the reaction of the appropriate acid precursor with ethanol under acidic or basic catalysis or via the use of ethyl chloroacetate derivatives.
In one reported synthesis of ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate, boron tribromide (BBr3) was used to demethylate a methoxy precursor in dichloromethane at low temperature, followed by reaction with ethanol to yield the ethyl ester in high yield (~89%). This telescoped procedure demonstrates the feasibility of functional group transformations and ester introduction under mild conditions.
Representative Synthetic Route for Ethyl 2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate
Based on the above methodologies and analogous literature precedents, a plausible synthetic sequence is as follows:
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylic acid | Cyclization of amino acid derivatives with hydrazine under acidic conditions | 70–90 | Core heterocycle formation |
| 2 | Iodination at 7-position | N-iodosuccinimide (NIS), NaOH, DMSO, 100 °C | 80–98 | Selective electrophilic substitution |
| 3 | Esterification to ethyl acetate | Ethanol, acid or base catalysis, or reaction with ethyl chloroacetate | 85–90 | Formation of ethyl ester side chain |
This sequence aligns with the oxidative cyclization and halogenation strategies reported for similar fused nitrogen heterocycles, and esterification protocols used for related indole and pyrrolo derivatives.
Data Tables Summarizing Preparation Conditions and Yields
Chemical Reactions Analysis
Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the production of pharmaceuticals and other organic compounds.
Mechanism of Action
The mechanism of action of Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate with structurally related compounds from the evidence:
* Molecular formula inferred from structural analogs due to lack of direct data.
Key Findings:
Substituent Effects: The iodine atom in the target compound distinguishes it from analogs with ethyl (), fluorophenyl (), or nitro/cyano groups (). Iodine’s large atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets or enable radiopharmaceutical applications. Ester vs. Acid: The ethyl ester in the target compound and Methyl 2-(1,3-dioxo...)acetate () increases membrane permeability compared to the carboxylic acid in , which favors aqueous solubility.
Heterocyclic Core Variations: The pyrrolo[1,2-a]pyrazine core in the target compound is structurally distinct from the imidazo[1,2-a]pyridine in and the pyrazino[1,2-c]pyrimidine in . These differences alter conjugation, aromaticity, and hydrogen-bonding capacity, impacting biological target selectivity.
Synthetic Approaches: Hydrogenation with Pd/C (as in ) is a common method for reducing similar heterocycles, though iodination steps would be required for the target compound.
Biological Relevance :
Biological Activity
Ethyl 2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydropyrrolo-pyrazine core with an iodo substituent and an ethyl acetate moiety. The presence of iodine often enhances the lipophilicity and biological activity of compounds.
Biological Activity Overview
Research has indicated that derivatives containing pyrazole and tetrahydropyrrole structures exhibit a range of biological activities including:
- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against BRAF(V600E) and EGFR in tumor models .
- Antimicrobial Properties : Some studies suggest that compounds with tetrahydropyrrole frameworks possess antimicrobial activity against specific pathogens .
- Neuroprotective Effects : Inhibition of cholinesterases by pyrazole derivatives indicates potential applications in treating neurodegenerative diseases such as Alzheimer's .
The biological effects of Ethyl 2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Compounds may interact with various receptors (e.g., dopamine receptors), influencing cellular signaling pathways.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
Antitumor Studies
A study evaluated the cytotoxicity of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxic effects, especially when combined with conventional chemotherapy agents like doxorubicin .
Antimicrobial Studies
Research on pyrazole carboxamide derivatives showed promising antifungal activity against various phytopathogenic fungi. One derivative was noted for its EC50 value of 0.37 µg/mL against Rhizoctonia solani, indicating strong antifungal potential .
Neuroprotective Studies
A series of pyrido[2,3-b]pyrazines were synthesized and tested for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most potent inhibitor showed IC50 values indicating effectiveness in potentially treating Alzheimer's disease .
Data Table: Summary of Biological Activities
| Activity Type | Compound Type | Key Findings |
|---|---|---|
| Antitumor | Pyrazole derivatives | Significant cytotoxicity in breast cancer cells |
| Antimicrobial | Pyrazole carboxamides | EC50 = 0.37 µg/mL against Rhizoctonia solani |
| Neuroprotective | Pyrido[2,3-b]pyrazines | Potent inhibition of AChE and BChE |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
